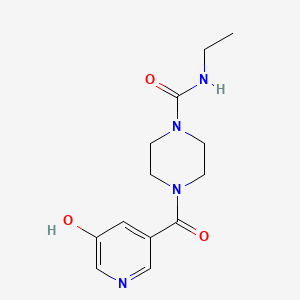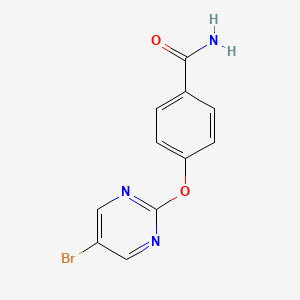
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone, also known as FPEI, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPEI belongs to the class of indole-based compounds, which have been studied extensively for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to modulate the activity of various enzymes, including HDACs and PARP.
Biochemical and Physiological Effects
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to modulate the activity of various enzymes, including HDACs and PARP, which are involved in DNA damage repair and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its potential as a therapeutic agent in various diseases. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. Another advantage of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its low solubility in water, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the structure-activity relationship of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its analogs to identify more potent and selective compounds. In addition, more research is needed to fully understand the mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its potential side effects. Finally, the development of new synthesis methods for 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its analogs may lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone involves a multi-step process that starts with the reaction of 5-fluoroindole with piperidine to form 2-(5-fluoroindol-1-yl)-1-piperidine. This intermediate is then reacted with ethanone in the presence of a catalyst to produce 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been studied for its anti-inflammatory properties, which may be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(5-fluoroindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-4-5-14-12(10-13)6-9-18(14)11-15(19)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQHSCKPKJHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)